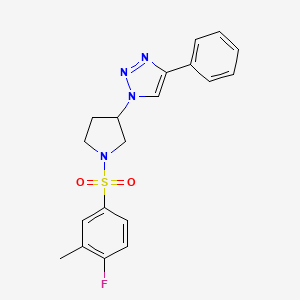

4-(3,5-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one

Vue d'ensemble

Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.Molecular Structure Analysis

The molecular structure of a similar compound, 3,5-dimethylpiperidine-1-carbonyl chloride, is provided by its InChI Code: 1S/C8H14ClNO/c1-6-3-7 (2)5-10 (4-6)8 (9)11/h6-7H,3-5H2,1-2H3 .Chemical Reactions Analysis

Catalytic protodeboronation of pinacol boronic esters has been reported . This involves a radical approach and is paired with a Matteson–CH 2 –homologation .Physical and Chemical Properties Analysis

The molecular weight of a similar compound, 3,5-dimethylpiperidine-1-carbonyl chloride, is 175.66 .Applications De Recherche Scientifique

Molecular Structure Studies

- Molecular Structure Analysis : The molecular and crystal structure of derivatives of 9H-fluoren-9-one, such as 1,8-dimethyl derivative, has been investigated using X-ray diffractometry, revealing insights into the planarity and bond lengths of these molecules, which can be crucial for understanding the properties of similar compounds like 4-(3,5-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one (Johnson & Jones, 1986).

Chemical Synthesis and Structures

- Synthesis of Complex Molecules : Research into the synthesis and structure of complex molecules incorporating fluorenyl groups, including various substitutions and rearrangements, provides a foundation for understanding the chemical behavior and potential applications of related compounds like this compound (Banide et al., 2008).

X-Ray Crystallography

- X-Ray Crystal Structures : Studies on molecular complexes involving fluorene derivatives, determined through X-ray crystallography, offer valuable information about molecular interactions and structures, which can be applied to understand the properties of this compound (Toda, Tanaka, & Mak, 1985).

Nuclear Magnetic Resonance (NMR) Studies

- NMR Spectroscopy : The 1H and 13C NMR spectroscopy of fluorene derivatives provides deep insights into the molecular structure and electron distribution, which are essential for understanding the properties and potential applications of this compound (Stothers, Tan, & Wilson, 1977).

Reactivity Studies

- Fundamental Reactivity Analysis : Research on the reactivity of compounds with fluorene groups, like 9-fluorenone, towards various substrates and reagents, enhances our understanding of the reactivity patterns that can be expected from related compounds (Dietrich, Meermann, Törnroos, & Anwander, 2006).

Photophysical Properties

- Photophysical Investigations : The study of photophysical properties of fluorene and its derivatives, such as fluorescence enhancement and quenching, can provide crucial insights into the potential optoelectronic applications of this compound (Parsons & Cohen, 1974).

Fluorescent Sensing

- Fluorescent Sensing Applications : Research into the use of fluorene compounds as fluorescent sensors for detecting various substances, including their selectivity and sensitivity, highlights the potential application of similar compounds in sensing technologies (Han et al., 2020).

Electroluminescence and Optoelectronics

- Electroluminescent and Optoelectronic Materials : The development of novel electroluminescent conjugated polyelectrolytes based on polyfluorene, exploring their quantum efficiencies and emission properties, indicates the potential of this compound in similar applications (Huang et al., 2004).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(3,5-dimethylpiperidine-1-carbonyl)fluoren-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2/c1-13-10-14(2)12-22(11-13)21(24)18-9-5-8-17-19(18)15-6-3-4-7-16(15)20(17)23/h3-9,13-14H,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBFQMOXSCFTNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001321661 | |

| Record name | 4-(3,5-dimethylpiperidine-1-carbonyl)fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001321661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666671 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

325986-22-9 | |

| Record name | 4-(3,5-dimethylpiperidine-1-carbonyl)fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001321661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2874449.png)

![(E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2874450.png)

![N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2874453.png)

![3-Methyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one](/img/structure/B2874454.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-methylbenzamide](/img/structure/B2874459.png)

![Methyl 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2874460.png)

![2-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2874461.png)

![1-allyl-3-[(3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2874462.png)

![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2874465.png)

![2-chloro-N-[[(2-chloroacetyl)amino]-[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]acetamide](/img/structure/B2874469.png)